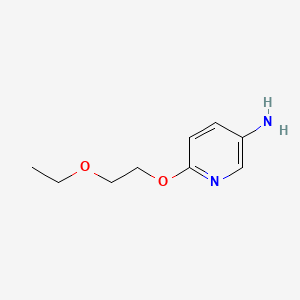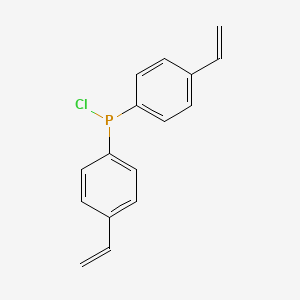
Chlorobis(4-vinylphenyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorobis(4-vinylphenyl)phosphine is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two 4-vinylphenyl groups and one chlorine atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorobis(4-vinylphenyl)phosphine can be synthesized through the reaction of 4-vinylphenylmagnesium bromide with phosphorus trichloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve low temperatures to control the reactivity of the Grignard reagent and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain the required reaction conditions. The scalability of the synthesis is facilitated by the availability of 4-vinylphenylmagnesium bromide and phosphorus trichloride in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorobis(4-vinylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Coordination: The phosphorus atom can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or aryl halides are used in substitution reactions.
Coordination: Transition metal salts, such as palladium or platinum salts, are used to form metal-phosphine complexes.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Formed through substitution reactions.
Metal-Phosphine Complexes: Formed through coordination reactions.
Applications De Recherche Scientifique
Chlorobis(4-vinylphenyl)phosphine has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and synthesis.
Mécanisme D'action
The mechanism of action of chlorobis(4-vinylphenyl)phosphine involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydroformylation. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Tris(4-vinylphenyl)phosphine: Similar to chlorobis(4-vinylphenyl)phosphine but with three 4-vinylphenyl groups instead of two.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for the synthesis of a wide range of derivatives and complexes .
Propriétés
Formule moléculaire |
C16H14ClP |
|---|---|
Poids moléculaire |
272.71 g/mol |
Nom IUPAC |
chloro-bis(4-ethenylphenyl)phosphane |
InChI |
InChI=1S/C16H14ClP/c1-3-13-5-9-15(10-6-13)18(17)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 |
Clé InChI |
JGQQUYOPPMDGBH-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


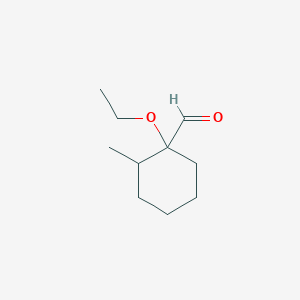
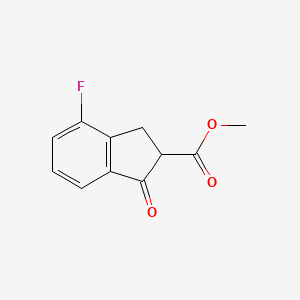
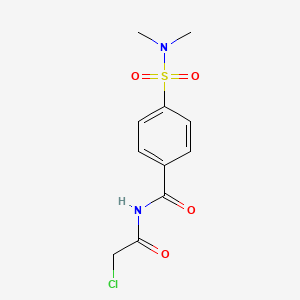
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
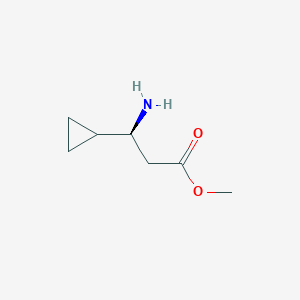
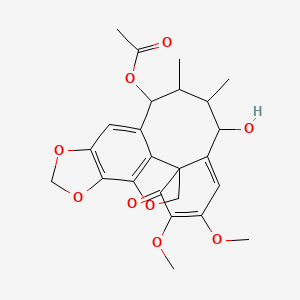
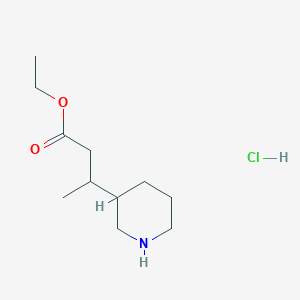
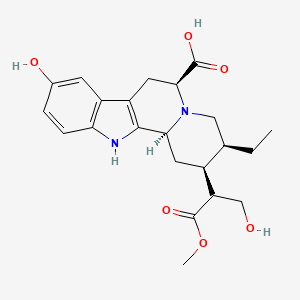
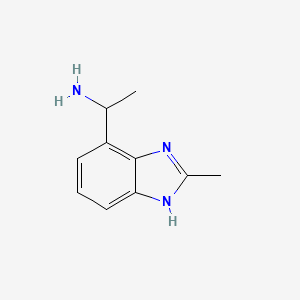
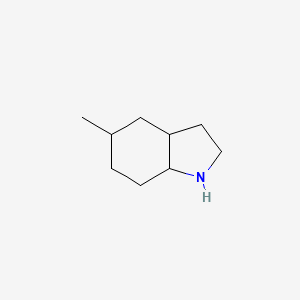
![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
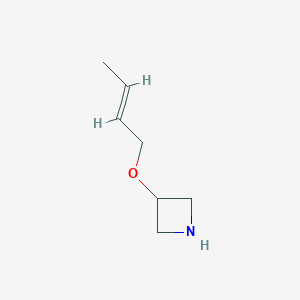
![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)
